ethyl 2-[(3Z)-thiolan-3-ylidene]acetate
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Overview
Description
Ethyl 2-[(3Z)-thiolan-3-ylidene]acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a thiolane ring, which is a five-membered ring containing sulfur, and an ester functional group. The presence of the thiolane ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3Z)-thiolan-3-ylidene]acetate typically involves the reaction of ethyl acetate with a thiolane derivative under specific conditions. One common method involves the use of a base such as potassium tert-butoxide to facilitate the reaction. The reaction is carried out under reflux conditions in an appropriate solvent, such as methanol, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3Z)-thiolan-3-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides and different esters.
Scientific Research Applications
Ethyl 2-[(3Z)-thiolan-3-ylidene]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2-[(3Z)-thiolan-3-ylidene]acetate involves its interaction with specific molecular targets and pathways. The thiolane ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl benzoate: An ester with a floral scent, used in perfumes and as a solvent
Uniqueness
Ethyl 2-[(3Z)-thiolan-3-ylidene]acetate is unique due to the presence of the thiolane ring, which imparts distinct chemical properties and potential biological activities. This sets it apart from simpler esters like ethyl acetate and methyl butyrate, which lack the sulfur-containing ring structure.
Properties
Molecular Formula |
C8H12O2S |
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Molecular Weight |
172.25 g/mol |
IUPAC Name |
ethyl (2Z)-2-(thiolan-3-ylidene)acetate |
InChI |
InChI=1S/C8H12O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h5H,2-4,6H2,1H3/b7-5- |
InChI Key |
BOJAVRUWSSQQKS-ALCCZGGFSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCSC1 |
Canonical SMILES |
CCOC(=O)C=C1CCSC1 |
Origin of Product |
United States |
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